molecular formula C26H19FN2O3 B11538888 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B11538888
M. Wt: 426.4 g/mol
InChI Key: MKNCCLCDTIPWNA-OGLMXYFKSA-N
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Description

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalen-1-yl Acetamido Intermediate: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form the acetamido derivative.

    Imination Reaction: The acetamido intermediate is then reacted with an appropriate aldehyde or ketone to form the imino derivative.

    Esterification: The final step involves the esterification of the imino derivative with 3-fluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzoate ester moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C26H19FN2O3

Molecular Weight

426.4 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C26H19FN2O3/c27-22-9-4-8-21(15-22)26(31)32-23-13-11-18(12-14-23)17-28-29-25(30)16-20-7-3-6-19-5-1-2-10-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

MKNCCLCDTIPWNA-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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